5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine
Overview
Description
5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives, which have been extensively studied for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation, inflammation, and neuronal damage. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation. It also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs and activating caspases. Inflammatory cells, such as macrophages and microglia, are inhibited by this compound, leading to a reduction in the production of pro-inflammatory cytokines. In neuronal cells, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine in lab experiments include its high potency and selectivity, which allows for precise targeting of specific enzymes and pathways. It also has good solubility in various solvents, which makes it easy to handle and administer in different experimental settings. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be used in clinical trials.
Future Directions
There are several future directions for research on 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, with a focus on identifying specific targets and pathways that are affected by this compound. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Scientific Research Applications
5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(3-fluorophenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-10-11-5-6-20(9-11)15-18-14(8-17-19-15)12-3-2-4-13(16)7-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUWIVUQBFWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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